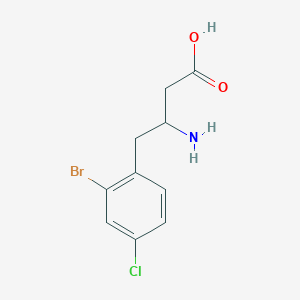
trans-3-Methylcyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-3-Methylcyclohexanol: is an organic compound with the molecular formula C7H14O . It is a stereoisomer of 3-methylcyclohexanol, specifically the trans isomer, meaning the methyl group and the hydroxyl group are on opposite sides of the cyclohexane ring. This compound is used in various chemical reactions and has applications in different scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: trans-3-Methylcyclohexanol can be synthesized through several methods. One common method involves the hydrogenation of 3-methylcyclohexanone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic hydrogenation of 3-methylcyclohexanone. This process involves the use of high-pressure hydrogen gas and a metal catalyst, often palladium or platinum, to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: trans-3-Methylcyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products:
Oxidation: 3-Methylcyclohexanone
Reduction: 3-Methylcyclohexane
Substitution: 3-Methylcyclohexyl chloride
Aplicaciones Científicas De Investigación
trans-3-Methylcyclohexanol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of trans-3-Methylcyclohexanol depends on the specific reaction it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. In reduction reactions, the hydroxyl group is reduced to a hydrogen atom through the transfer of electrons from the reducing agent .
Comparación Con Compuestos Similares
cis-3-Methylcyclohexanol: The cis isomer of 3-methylcyclohexanol, where the methyl and hydroxyl groups are on the same side of the cyclohexane ring.
Cyclohexanol: A similar compound without the methyl group, used in various chemical reactions and industrial applications.
3-Methylcyclohexanone: The ketone form of 3-methylcyclohexanol, used as an intermediate in organic synthesis.
Uniqueness: trans-3-Methylcyclohexanol is unique due to its specific stereochemistry, which affects its reactivity and the types of reactions it can undergo. The trans configuration can lead to different reaction pathways and products compared to its cis isomer .
Propiedades
Fórmula molecular |
C7H14O |
|---|---|
Peso molecular |
114.19 g/mol |
Nombre IUPAC |
(1R,3R)-3-methylcyclohexan-1-ol |
InChI |
InChI=1S/C7H14O/c1-6-3-2-4-7(8)5-6/h6-8H,2-5H2,1H3/t6-,7-/m1/s1 |
Clave InChI |
HTSABYAWKQAHBT-RNFRBKRXSA-N |
SMILES isomérico |
C[C@@H]1CCC[C@H](C1)O |
SMILES canónico |
CC1CCCC(C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


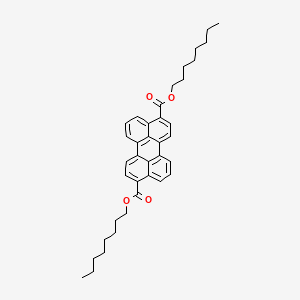

![D-Glucose, 2-deoxy-6-O-[2-deoxy-2-[[1-oxo-3-[(1-oxododecyl)oxy]tetradecyl]amino]-3-O-[1-oxo-3-[(1-oxotetradecyl)oxy]tetradecyl]-4-O-phosphono-beta-D-glucopyranosyl]-2-[[1-oxo-3-[(1-oxohexadecyl)oxy]tetradecyl]amino]-](/img/structure/B12282248.png)
![Carbamic acid,[(3S,5S)-5-(hydroxymethyl)-1-(phenylmethyl)-3-pyrrolidinyl]-,1,1-dimethylethyl ester](/img/structure/B12282251.png)

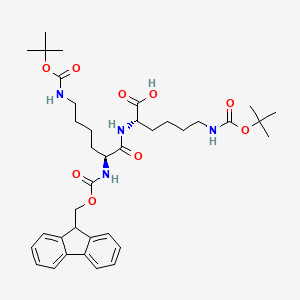
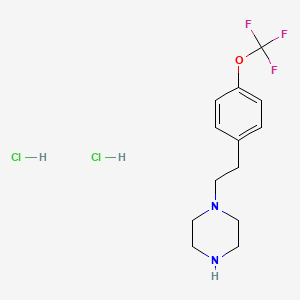

![(3aR,4S,6S,7S,7aR)-4-(ethylsulfanyl)-2,2,6-trimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B12282282.png)
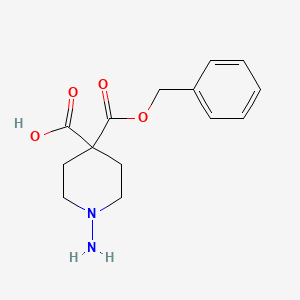
![[4-(3,5-diphenylphenyl)phenyl]boronic acid](/img/structure/B12282298.png)
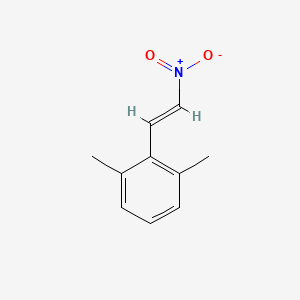
![6-Fluoropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B12282310.png)
